2-((Methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Overview
Description
2-((Methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (MTMDOHPCA) is a synthetic compound that has been found to have various applications in scientific research. It is a derivative of the pyrimidine class of compounds, which are a group of heterocyclic organic compounds containing nitrogen and carbon atoms. MTMDOHPCA has been studied extensively in the fields of biochemistry, physiology, and pharmacology, and has been found to have a variety of applications in laboratory experiments.
Scientific Research Applications
Molecular Structure Studies
- Crystal Structure Analysis : The molecular structure of compounds related to 2-((Methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, such as 4-amino-2-methylthio-6-oxo-1,6-dihydropyrimidine, has been extensively studied. These analyses reveal significant electron delocalization in the pyrimidine rings, contributing to understanding the chemical properties and reactivity of these compounds (Low et al., 1994).
Synthetic Applications
- Synthesis of Derivatives : Research has focused on synthesizing various derivatives of dihydropyrimidine compounds, exploring their potential in different fields. For example, the synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related ester, demonstrates the chemical versatility of these compounds (Mohideen et al., 2008).
- Cyclocondensation Reactions : Innovative synthetic methods have been developed for compounds like alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate. These methods expand the molecular diversity of dihydropyrimidine derivatives, showcasing their potential in organic synthesis (Nishimura et al., 2011).
Biochemical Applications
- Antimicrobial Properties : Some studies have focused on the antimicrobial evaluation of dihydropyrimidine derivatives. For instance, a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids showed promising antibacterial and antifungal activities (Shastri, 2019).
properties
IUPAC Name |
2-(methylsulfanylmethyl)-6-oxo-1H-pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c1-13-3-5-8-4(7(11)12)2-6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPKWOTZHRZXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NC(=CC(=O)N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Methylthio)methyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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